REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[C:8]([C:14]([F:17])([F:16])[F:15])[CH:7]=1)[CH:2]([CH3:4])[CH3:3].Br[CH2:19][C:20]([O:22]C(C)(C)C)=[O:21]>>[C:10]([C:9]1[CH:12]=[CH:13][C:6]([N:5]([CH2:1][CH:2]([CH3:4])[CH3:3])[CH2:19][C:20]([OH:22])=[O:21])=[CH:7][C:8]=1[C:14]([F:15])([F:16])[F:17])#[N:11]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)NC1=CC(=C(C#N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)(C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Synthesized
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)N(CC(=O)O)CC(C)C)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |